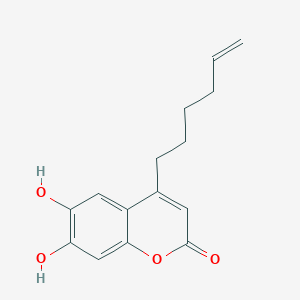

4-(Hex-5-en-1-yl)-6,7-dihydroxy-2H-1-benzopyran-2-one

Description

Properties

CAS No. |

920513-72-0 |

|---|---|

Molecular Formula |

C15H16O4 |

Molecular Weight |

260.28 g/mol |

IUPAC Name |

4-hex-5-enyl-6,7-dihydroxychromen-2-one |

InChI |

InChI=1S/C15H16O4/c1-2-3-4-5-6-10-7-15(18)19-14-9-13(17)12(16)8-11(10)14/h2,7-9,16-17H,1,3-6H2 |

InChI Key |

OCUOUNOOUREBHX-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCC1=CC(=O)OC2=CC(=C(C=C12)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hex-5-en-1-yl)-6,7-dihydroxy-2H-1-benzopyran-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2H-1-benzopyran-2-one and hex-5-en-1-yl bromide.

Formation of the Benzopyran Ring: The benzopyran ring is formed through a cyclization reaction, which involves the condensation of a phenolic compound with an aldehyde or ketone.

Introduction of the Hex-5-en-1-yl Side Chain: The hex-5-en-1-yl side chain is introduced through a nucleophilic substitution reaction, where hex-5-en-1-yl bromide reacts with the benzopyran ring.

Hydroxylation: The hydroxyl groups at positions 6 and 7 are introduced through a hydroxylation reaction, which can be achieved using reagents such as hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: The reactions are carried out in batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound with high purity.

Quality Control: Quality control measures, including spectroscopic and chromatographic analysis, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Hex-5-en-1-yl)-6,7-dihydroxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into dihydro derivatives.

Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles to form ethers or esters.

Addition: The double bond in the hex-5-en-1-yl side chain can participate in addition reactions with halogens or hydrogen.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Addition: Halogens (e.g., bromine) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used for addition reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, substituted ethers or esters, and addition products with halogens or hydrogen.

Scientific Research Applications

4-(Hex-5-en-1-yl)-6,7-dihydroxy-2H-1-benzopyran-2-one has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications in the treatment of diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

Industry: It is used in the development of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 4-(Hex-5-en-1-yl)-6,7-dihydroxy-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the following mechanisms:

Antioxidant Activity: The hydroxyl groups in the compound can scavenge free radicals and reduce oxidative stress.

Enzyme Inhibition: The compound can inhibit the activity of enzymes involved in inflammation and cancer progression.

Signal Transduction: It can modulate signal transduction pathways, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Esculetin (6,7-Dihydroxycoumarin)

4,7-Dihydroxy-2H-1-benzopyran-2-one

- Reduced lipophilicity compared to the target compound due to absence of the hexenyl group.

5,7-Dihydroxy-2-(4-methoxyphenyl)-6-methyl-4H-1-benzopyran-4-one

- Structure : Methoxyphenyl and methyl substituents at positions 2 and 6, respectively.

- Key Properties :

Substitution-Driven Functional Differences

Hexenyl Chain Influence

- Lipophilicity: The hex-5-en-1-yl group enhances membrane permeability compared to hydroxylated (e.g., Esculetin) or glycosylated derivatives (e.g., 7-(β-D-glucopyranosyloxy)-5-hydroxy-2-methoxyphenyl coumarins) .

- Bioactivity : Increased lipophilicity may enhance interactions with hydrophobic targets (e.g., enzymes or receptors in lipid-rich environments).

Biological Activity

4-(Hex-5-en-1-yl)-6,7-dihydroxy-2H-1-benzopyran-2-one, a benzopyran derivative, is gaining attention in pharmacological research due to its diverse biological activities. This compound features a unique structure that includes a benzopyran ring system with two hydroxyl groups at positions 6 and 7, which are crucial for its biological interactions and reactivity.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure contributes to its potential therapeutic effects, particularly in areas such as anti-inflammatory and antioxidant activities.

Antioxidant Activity

Research indicates that compounds within the benzopyran class, including this compound, exhibit significant antioxidant properties. The presence of hydroxyl groups enhances the ability to scavenge free radicals, thereby protecting cells from oxidative damage.

Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory pathways. Specifically, it has been observed to inhibit the expression of pro-inflammatory cytokines like IL-1β and TNF-α in various cellular models. This activity suggests potential applications in treating inflammatory diseases .

Neuroprotective Properties

The compound's neuroprotective effects have been highlighted in studies focusing on its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Inhibition of AChE can enhance cholinergic signaling, which is beneficial for cognitive function .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Esculetin | Benzopyran | Anti-inflammatory effects; inhibits pro-inflammatory cytokines. |

| Sabandin | Benzopyran | Antioxidant properties; lacks a methylene bridge. |

| Coumarin | Coumarin | Widely studied for various biological activities; simpler structure. |

| 6,7-Dimethoxycoumarin | Coumarin derivative | Enhanced solubility and bioactivity due to additional methoxy groups. |

Study on Anti-inflammatory Mechanisms

A notable study demonstrated that 4-(Hex-5-en-1-yl)-6,7-dihydroxy-2H-benzopyran-2-one significantly reduced inflammation in a rat model of adjuvant-induced arthritis. The compound was shown to inhibit the NF-kB signaling pathway, leading to decreased levels of inflammatory mediators .

Neuroprotective Effects in Cellular Models

In vitro studies using PC12 cells revealed that treatment with this compound resulted in reduced oxidative stress markers and improved cell viability under hydrogen peroxide-induced stress conditions. This suggests its potential as a neuroprotective agent against oxidative damage .

Q & A

Basic: What synthetic methodologies are recommended for 4-(Hex-5-en-1-yl)-6,7-dihydroxy-2H-1-benzopyran-2-one, and how is purity validated?

Methodological Answer:

Synthesis typically involves Pechmann condensation or Kostanecki acylation due to the coumarin core. For the hex-5-en-1-yl substituent, a Friedel-Crafts alkylation or Wittig reaction may introduce the alkenyl chain. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water) is critical. Purity validation requires:

- HPLC : Reverse-phase C18 column, mobile phase (acetonitrile/0.1% formic acid), UV detection at 254–310 nm.

- NMR : Confirm substituent positions (e.g., δ 5.2–5.8 ppm for vinyl protons in H NMR; carbonyl at ~160–165 ppm in C NMR).

- Mass Spectrometry : High-resolution MS to verify molecular ion [M+H] at m/z 276.25 (calculated for CHO).

Reference : Similar protocols for benzopyranone derivatives are described in .

Advanced: How does the hex-5-en-1-yl group influence bioactivity compared to other substituents (e.g., methyl or phenyl)?

Methodological Answer:

Structure-Activity Relationship (SAR) studies require:

- In vitro assays : Compare anti-inflammatory (COX-2 inhibition), antioxidant (DPPH radical scavenging), or antimicrobial activity against analogs like 4-methyl or 4-phenyl derivatives.

- Pharmacokinetic profiling : Assess logP (octanol/water partition) to evaluate lipophilicity differences. The hex-5-en-1-yl group may enhance membrane permeability vs. methyl but reduce solubility vs. hydroxylated analogs.

- Molecular docking : Map interactions with target proteins (e.g., PI3K or MAPK pathways ) to identify substituent-dependent binding affinities.

Data Table :

| Substituent (Position 4) | logP | IC (COX-2, μM) | Solubility (mg/mL) |

|---|---|---|---|

| Hex-5-en-1-yl | 2.8 | 12.3 ± 1.2 | 0.45 |

| Methyl | 1.9 | 18.7 ± 2.1 | 1.20 |

| Phenyl | 3.5 | 8.9 ± 0.9 | 0.12 |

| Reference : SAR trends from . |

Basic: What analytical techniques confirm structural integrity and stability of this compound?

Methodological Answer:

- FT-IR : Detect hydroxyl (3200–3500 cm), carbonyl (1700–1750 cm), and alkene (1640–1680 cm) stretches.

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (T) under nitrogen.

- Stability testing : Monitor degradation in PBS (pH 7.4) or simulated gastric fluid via HPLC at 25°C/40°C over 72 hours.

Note : Absence of melting point data (common for novel coumarins ) necessitates differential scanning calorimetry (DSC) for thermal characterization.

Advanced: How to resolve contradictions in reported bioactivity of coumarin derivatives?

Methodological Answer:

Discrepancies (e.g., esculetin’s antiplatelet activity varying between studies ) demand:

- Standardized assays : Use identical cell lines (e.g., human platelets vs. murine models) and agonist concentrations (collagen, arachidonic acid).

- Purity verification : Ensure ≥95% purity via HPLC and quantify residual solvents (GC-MS).

- Dose-response curves : Compare EC values across studies; differences may arise from metabolite interference (e.g., glucuronidation in vivo).

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and ANSI Z87.1-approved goggles.

- Ventilation : Use fume hoods to avoid inhalation (respirators with OV/AG filters if airborne particles form ).

- Spill management : Absorb with inert material (vermiculite), seal in containers, and dispose via hazardous waste services .

Advanced: How can in silico models predict mechanisms of action for novel coumarins?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate interactions with targets (e.g., PI3K) using software like GROMACS.

- ADMET Prediction : Tools like SwissADME estimate bioavailability, BBB penetration, and CYP450 inhibition.

- Validation : Correlate docking scores (AutoDock Vina) with in vitro IC values for key pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.